molecular formula C13H16O2 B13344316 Methyl 2-(3-phenylcyclobutyl)acetate

Methyl 2-(3-phenylcyclobutyl)acetate

Katalognummer: B13344316
Molekulargewicht: 204.26 g/mol
InChI-Schlüssel: DGYTWSILCMXABN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-phenylcyclobutyl)acetate is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclobutyl ring substituted with a phenyl group and an acetate ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-phenylcyclobutyl)acetate typically involves the cyclization of appropriate precursors followed by esterification. One common method includes the reaction of 3-phenylcyclobutanone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the desired ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and yields. The use of continuous flow reactors can also improve efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-(3-phenylcyclobutyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of 3-phenylcyclobutanone or 3-phenylcyclobutanecarboxylic acid.

    Reduction: Formation of 2-(3-phenylcyclobutyl)ethanol.

    Substitution: Formation of various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-phenylcyclobutyl)acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-(3-phenylcyclobutyl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with cellular receptors to exert its effects.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-(3-cyclobutyl)acetate: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    Ethyl 2-(3-phenylcyclobutyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Methyl 2-(3-phenylcyclopropyl)acetate: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.

Uniqueness: Methyl 2-(3-phenylcyclobutyl)acetate is unique due to the presence of both a phenyl group and a cyclobutyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C13H16O2

Molekulargewicht

204.26 g/mol

IUPAC-Name

methyl 2-(3-phenylcyclobutyl)acetate

InChI

InChI=1S/C13H16O2/c1-15-13(14)9-10-7-12(8-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI-Schlüssel

DGYTWSILCMXABN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC1CC(C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.